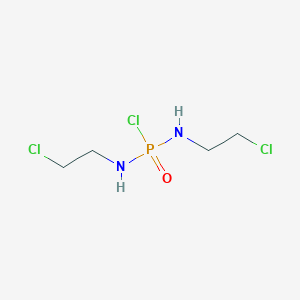
N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of phosphoramide mustard and is recognized for its potent alkylating properties, making it a valuable compound in the field of medicinal chemistry, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride typically involves the reaction of phosphorus oxychloride with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as toluene . The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride include bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the chloroethyl groups can be replaced by other nucleophiles, leading to the formation of substituted phosphorodiamidic compounds .
Applications De Recherche Scientifique
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is a key component in the development of chemotherapeutic drugs, particularly for cancer treatment.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride involves its ability to form cross-linked DNA adducts. This process hinders DNA strand separation during replication, leading to DNA damage and cell death. The compound specifically targets rapidly dividing cells, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in the DNA repair pathways.
Comparaison Avec Des Composés Similaires
N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride is similar to other alkylating agents such as nitrogen mustards. it is unique in its specific structure and reactivity:
Phosphoramide Mustard: Another alkylating agent with similar properties but different molecular structure.
Cyclophosphamide: A widely used chemotherapeutic agent that metabolizes into active compounds, including phosphoramide mustard.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications, highlighting the uniqueness of N,N’-Bis(2-chloroethyl)phosphorodiamidic chloride in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-N-[chloro-(2-chloroethylamino)phosphoryl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl3N2OP/c5-1-3-8-11(7,10)9-4-2-6/h1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXIYVPTNZGGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00775226 |
Source


|
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184532-58-9 |
Source


|
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00775226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[Hydroxy-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)methoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B12278098.png)
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12278099.png)

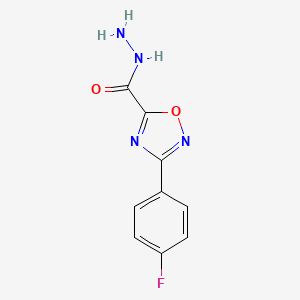
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
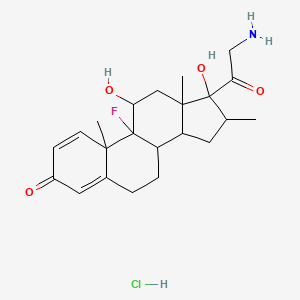
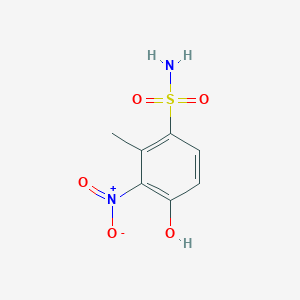
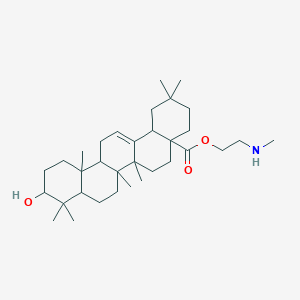

![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
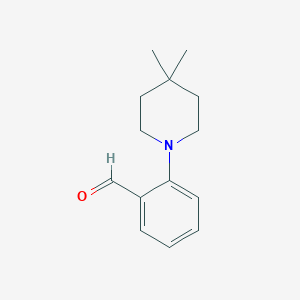
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)
